N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)benzene-1,3-diyl]dicyclohexanecarboxamide
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Overview
Description
N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexane ring, an amide group, and a pyrrolidinone moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often require the use of coupling reagents such as EDCI or HATU, and the reactions are typically carried out in solvents like DMF or DCM under inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC or DMP to introduce additional functional groups.
Reduction: Reduction reactions using agents like LiAlH4 can convert amide groups to amines.
Substitution: Nucleophilic substitution reactions can be performed on the aromatic ring or the amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines .
Scientific Research Applications
Chemistry
In chemistry, N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutics, particularly in the treatment of diseases such as cancer and viral infections .
Industry
In industry, N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE is used in the development of advanced materials, including polymers and coatings. Its chemical stability and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. This can result in the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amide-containing molecules and pyrrolidinone derivatives. Examples include N-[(5-METHYLISOXAZOL-3-YL)CARBONYL]ALANYL-L-VALYL-N~1~-((1R,2Z)-4-(BENZYLOXY)-4-OXO-1-{[(3R)-2-OXOPYRROLIDIN-3-YL]METHYL}BUT-2-ENYL)-L-LEUCINAMIDE.
Uniqueness
What sets N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE apart is its unique combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H35N3O3 |
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Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-[5-(cyclohexanecarbonylamino)-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H35N3O3/c1-17-15-22(28-14-8-13-23(28)29)21(27-25(31)19-11-6-3-7-12-19)16-20(17)26-24(30)18-9-4-2-5-10-18/h15-16,18-19H,2-14H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
VRDDPQXYDTZXKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2CCCCC2)NC(=O)C3CCCCC3)N4CCCC4=O |
Origin of Product |
United States |
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